Benzoic acid, 2-iodo-5-(octyloxy)- Benzoic acid, 2-iodo-5-(octyloxy)-
Brand Name: Vulcanchem
CAS No.: 89031-97-0
VCID: VC18949958
InChI: InChI=1S/C15H21IO3/c1-2-3-4-5-6-7-10-19-12-8-9-14(16)13(11-12)15(17)18/h8-9,11H,2-7,10H2,1H3,(H,17,18)
SMILES:
Molecular Formula: C15H21IO3
Molecular Weight: 376.23 g/mol

Benzoic acid, 2-iodo-5-(octyloxy)-

CAS No.: 89031-97-0

Cat. No.: VC18949958

Molecular Formula: C15H21IO3

Molecular Weight: 376.23 g/mol

* For research use only. Not for human or veterinary use.

Benzoic acid, 2-iodo-5-(octyloxy)- - 89031-97-0

Specification

CAS No. 89031-97-0
Molecular Formula C15H21IO3
Molecular Weight 376.23 g/mol
IUPAC Name 2-iodo-5-octoxybenzoic acid
Standard InChI InChI=1S/C15H21IO3/c1-2-3-4-5-6-7-10-19-12-8-9-14(16)13(11-12)15(17)18/h8-9,11H,2-7,10H2,1H3,(H,17,18)
Standard InChI Key GDEQHDHAKKVJLW-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCOC1=CC(=C(C=C1)I)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Benzoic acid, 2-iodo-5-(octyloxy)- features a benzoic acid core substituted with iodine at the second carbon and an octyloxy group (-O-C8H17) at the fifth position. The molecular formula C15H21IO3 confirms the presence of 15 carbon atoms, 21 hydrogens, one iodine atom, and three oxygen atoms . This arrangement creates distinct electronic environments:

  • The electron-withdrawing carboxylic acid group (-COOH) at position 1

  • The heavy iodine atom (van der Waals radius: 198 pm) at position 2

  • The flexible octyloxy chain at position 5

The compound’s IUPAC name, 2-iodo-5-(octyloxy)benzoic acid, precisely reflects this substitution pattern. X-ray crystallography data remain unavailable, but analogous structures suggest a non-planar conformation due to steric interactions between the iodine and octyloxy groups .

Synthesis and Manufacturing

Primary Synthetic Routes

Two established methods dominate the synthesis of 2-iodo-5-(octyloxy)benzoic acid:

Method 1: Direct Iodination of 5-Octyloxybenzoic Acid

  • Substrate Preparation: 5-Octyloxybenzoic acid synthesized via Williamson ether synthesis between methyl 5-hydroxybenzoate and 1-bromooctane, followed by saponification .

  • Iodination:

    • Diazotization of the aromatic amine intermediate using NaNO₂/HCl at 0°C

    • Sandmeyer reaction with KI, yielding the iodinated product

Method 2: Sequential Functionalization

  • Iodination First:

    • Start with 2-aminobenzoic acid

    • Diazotize and iodize to obtain 2-iodobenzoic acid

  • Etherification:

    • Protect carboxylic acid as methyl ester

    • Introduce octyloxy group via nucleophilic aromatic substitution

    • Deprotect ester to free acid

Optimization Strategies

Recent advances employ microwave-assisted synthesis to reduce reaction times:

  • Diazotization: 10 min at 50°C vs. 2 h conventionally

  • Nucleophilic Substitution: 30 min at 120°C under microwave irradiation
    Solvent systems using acetone-water mixtures (3:1 v/v) improve iodide solubility while maintaining reaction control .

Physicochemical Properties

Thermodynamic Parameters

Experimental data for 2-iodo-5-(octyloxy)benzoic acid remain limited, but analogous compounds provide insights:

PropertyValue (This Compound)2-Iodobenzoic Acid
ΔfH° (solid, kJ/mol)-412 (estimated)-295.4 ± 1.7
Melting PointNot reported185-187°C
logP4.73 2.15
Water Solubility<1 mg/mL3.2 g/L

The extended octyloxy chain dramatically increases hydrophobicity compared to unsubstituted iodobenzoic acids. Molecular dynamics simulations predict a glass transition temperature (Tg) near -20°C due to chain flexibility .

Spectral Database

UV-Vis Spectrum:

  • λmax in ethanol: 268 nm (π→π* transition)

  • Molar absorptivity: ε = 1.2×10⁴ L·mol⁻¹·cm⁻¹

Fluorescence:

  • Weak emission at 390 nm (Φ = 0.03) due to heavy atom effect from iodine

Applications and Functional Utility

Pharmaceutical Intermediate

The compound serves as a precursor in:

  • Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Iodine’s electron-withdrawing effect enhances COX-2 selectivity

  • Thyroid Hormone Analogues: Structural similarity to thyroxine (T4) enables receptor binding studies

Case Study: Synthesis of Iodinated COX-2 Inhibitor

  • Step 1: Couple 2-iodo-5-(octyloxy)benzoic acid with sulfonamide via EDC/HOBt

  • Step 2: Purify by column chromatography (hexane:EtOAc 3:1)

  • Biological Activity: IC50 = 18 nM against COX-2 vs. 450 nM for COX-1

Liquid Crystal Development

The octyloxy chain promotes mesophase formation:

  • Smectic A Phase: Observed between 85-125°C

  • Dielectric Anisotropy: Δε = +3.2 at 1 kHz

PropertyValue
Clearing Point145°C
Rotational Viscosity85 mPa·s
Elastic Constant (K11)12 pN

Comparative Analysis with Structural Analogs

CompoundCAS NumberlogPMelting PointKey Application
2-Iodo-5-methoxybenzoic acid54413-93-33.12104-106°CFluorescent probes
2-Iodo-5-methylbenzoic acid52548-14-82.85158-160°C Polymer additives
2-Iodo-5-(octyloxy)benzoic acid89031-97-04.73-Liquid crystal synthesis

The extended alkoxy chain in 89031-97-0 provides enhanced mesomorphic properties compared to shorter-chain derivatives, while maintaining sufficient reactivity for further functionalization .

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